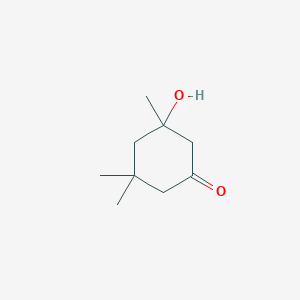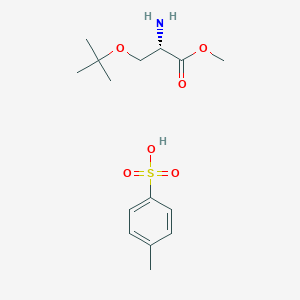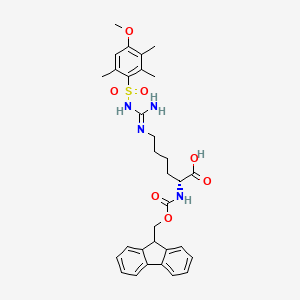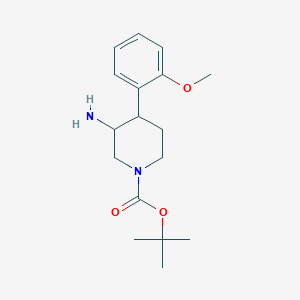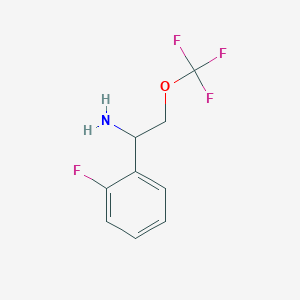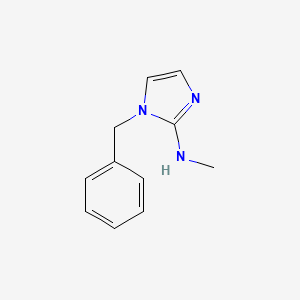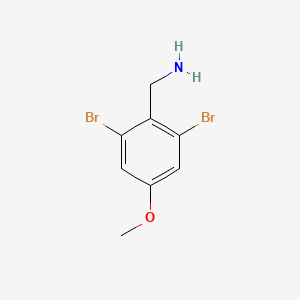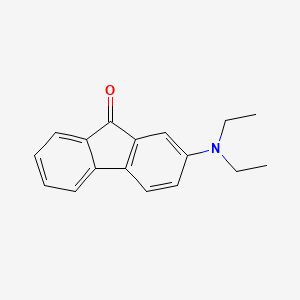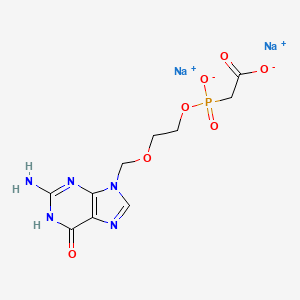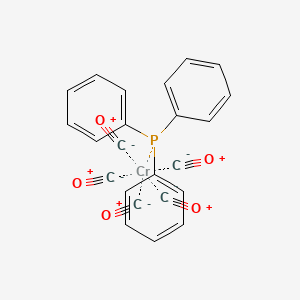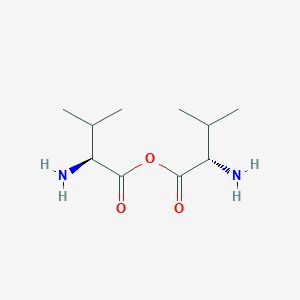
Valinanhydrid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Valinanhydrid typically involves the cyclization of valine, an essential amino acid. The process begins with the formation of a dipeptide, which then undergoes cyclization to form the diketopiperazine structure. The reaction conditions often include the use of alkaline or acidic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Valinanhydrid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound typically leads to the formation of reduced diketopiperazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
Valinanhydrid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into this compound and its derivatives has explored their potential as therapeutic agents, particularly in the development of new drugs.
Industry: this compound is used in the production of various industrial chemicals and materials, owing to its versatile chemical properties .
Mecanismo De Acción
The mechanism of action of Valinanhydrid involves its interaction with specific molecular targets and pathways. The compound’s diketopiperazine structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Leucinanhydrid: Another diketopiperazine derivative with similar chemical properties but different biological activities.
Glycinanhydrid: A simpler diketopiperazine that serves as a model compound for studying the reactivity of diketopiperazines.
Prolinanhydrid: Known for its unique ring structure and distinct reactivity compared to Valinanhydrid .
Uniqueness: this compound stands out due to its specific structural features and reactivity. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a compound of significant interest in various fields of research.
Propiedades
Fórmula molecular |
C10H20N2O3 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
[(2S)-2-amino-3-methylbutanoyl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)15-10(14)8(12)6(3)4/h5-8H,11-12H2,1-4H3/t7-,8-/m0/s1 |
Clave InChI |
MCHDHQQFGQWMRG-YUMQZZPRSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)OC(=O)[C@H](C(C)C)N)N |
SMILES canónico |
CC(C)C(C(=O)OC(=O)C(C(C)C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


